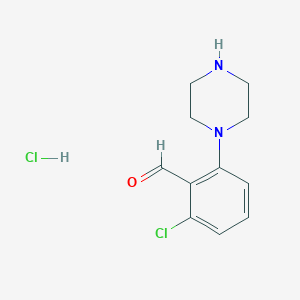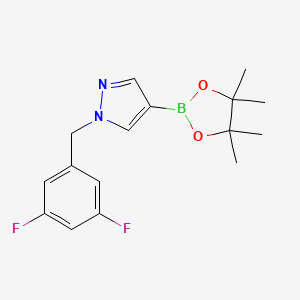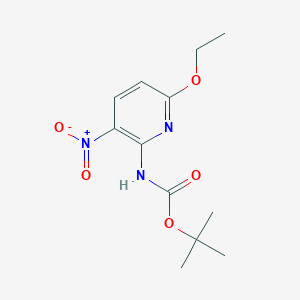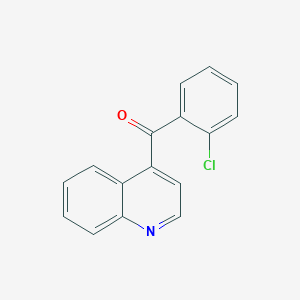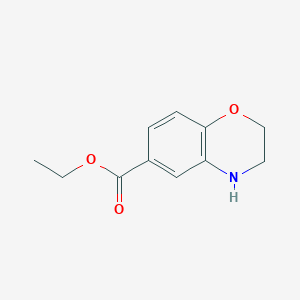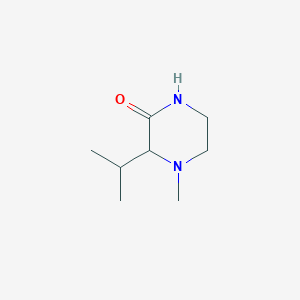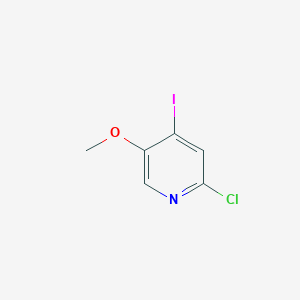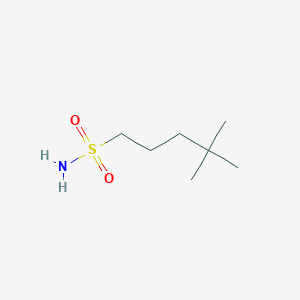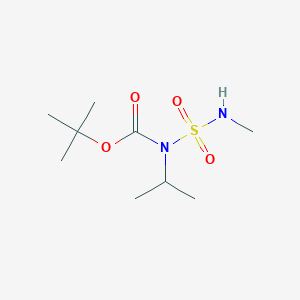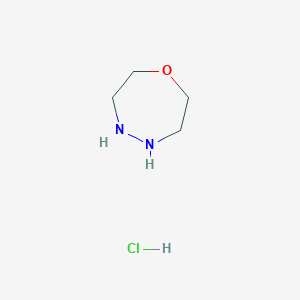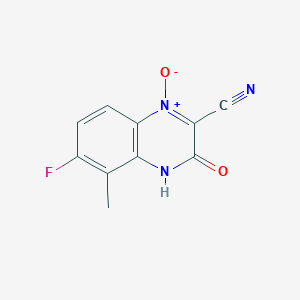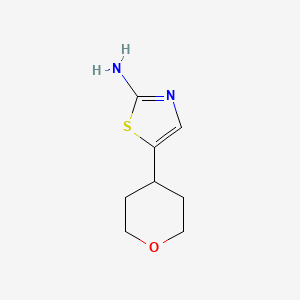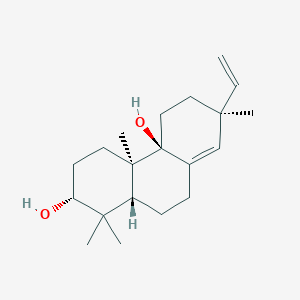
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester
Descripción general
Descripción
“(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.3084 .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester” is based on its molecular formula, C14H18N2O2 . For a more detailed structural analysis, you may need to refer to spectral data or crystallographic studies, which I currently do not have access to.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters, including the tert-butyl ester, have been synthesized and studied for their biological activities in various bioassays. These compounds showed significant effects in promoting root formation in plant cuttings, elongation activity, and other plant growth aspects, highlighting their potential in agricultural and botanical research (Katayama, 2000).
Crystallographic and Thermal Studies
The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester has been examined for its structural properties using crystallographic and thermal analysis methods. This research provides insights into the molecular structure and stability of similar carbamic acid tert-butyl esters, which is crucial for their application in various scientific fields (Kant, Singh, & Agarwal, 2015).
Application in Drug Synthesis
Studies have shown the use of related compounds in the synthesis of drug candidates for the treatment of anxiety and emesis. These compounds serve as intermediates in the preparation of enantiopure α-methyltryptophan, which is then used in drug synthesis (Ekhato & Huang, 1997).
Inhibition of Lipolytic Enzymes
n-Butyl carbamic acid methyl ester, a related compound, has been shown to inhibit canine liver and kidney lipases both in vitro and in vivo. This research suggests potential applications of similar compounds in biochemical studies and therapeutic developments (Wallach & Ko, 1963).
Antimicrobial and Anticancer Evaluation
Research has explored the synthesis of 6-methyl-4-[1-(2-substituted-phenylamino)-acetyl]-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, compounds related to (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester. These compounds were evaluated for their antimicrobial and anticancer potential, demonstrating their significance in medicinal chemistry (Sharma et al., 2012).
Propiedades
IUPAC Name |
tert-butyl N-(4-methyl-1H-indol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-7-10(8-12-11(9)5-6-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRJCYKVTAFQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



